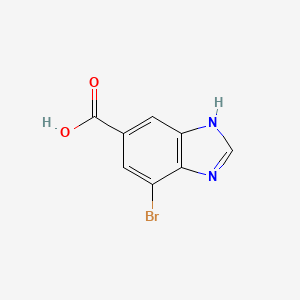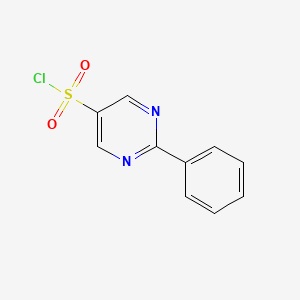![molecular formula C11H18O B1379677 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol CAS No. 1603534-19-5](/img/structure/B1379677.png)
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol
Overview
Description
1-{Bicyclo[221]heptan-2-yl}but-3-en-2-ol is an organic compound with the molecular formula C11H18O It features a bicyclic structure, specifically a norbornane framework, which is fused with a butenol side chain
Preparation Methods
The synthesis of 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.1]heptane derivatives with appropriate reagents to introduce the butenol side chain. For instance, the reaction of bicyclo[2.2.1]heptane-2-carboxylic acid with diphenylphosphoryl azide (DPPA) in toluene, in the presence of triethylamine at elevated temperatures, can yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the butenol side chain, where halogenation or other functional groups can be introduced using reagents like halogens or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically results in alcohols.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex bicyclic structures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Industry: Used in the synthesis of specialty chemicals and materials, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
Comparison with Similar Compounds
Similar compounds to 1-{Bicyclo[2.2.1]heptan-2-yl}but-3-en-2-ol include:
Bicyclo[2.2.1]heptan-2-ol:
Bicyclo[2.2.1]heptane, 1,7,7-trimethyl-:
Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate: This ester derivative of norborneol has an acetate group instead of the butenol side chain.
The uniqueness of this compound lies in its combination of the bicyclic norbornane structure with the reactive butenol side chain, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)but-3-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-11(12)7-10-6-8-3-4-9(10)5-8/h2,8-12H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNUOOVGKWJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC1CC2CCC1C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-2-[(3-fluorophenyl)methyl]propanoic acid hydrochloride](/img/structure/B1379598.png)







![2-{1-[3-(butan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1379614.png)
![tert-butyl 2-amino-5,7-dimethyl-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1379615.png)

![[4-(Prop-2-yn-1-ylsulfanyl)phenyl]methanol](/img/structure/B1379617.png)
